
Methyl undeca-2,4,8-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl undeca-2,4,8-trienoate is an organic compound belonging to the class of esters It is characterized by its unique structure, which includes a chain of eleven carbon atoms with three conjugated double bonds at positions 2, 4, and 8, and an ester functional group at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions
Methyl undeca-2,4,8-trienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) of ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Horner-Wadsworth-Emmons (HWE) olefination, which is known for its efficiency in forming conjugated dienes and trienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. These methods are favored due to their high yield and selectivity. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
Methyl undeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
科学的研究の応用
作用機序
The mechanism of action of methyl undeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. Its conjugated double bonds allow it to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .
類似化合物との比較
Methyl undeca-2,4,8-trienoate can be compared with other similar compounds, such as:
Methyl 2,4,6-decatrienoate: This compound has a similar structure but with a shorter carbon chain and different positions of double bonds.
Ethyl undeca-2,4-dienoate: This compound has a similar carbon chain length but with only two conjugated double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and ester functional group, which confer distinct chemical and biological properties.
特性
CAS番号 |
823815-34-5 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
methyl undeca-2,4,8-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,8-11H,3,6-7H2,1-2H3 |
InChIキー |
YOPAPTWGXYBDMN-UHFFFAOYSA-N |
正規SMILES |
CCC=CCCC=CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14212100.png)
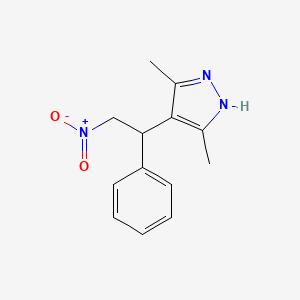
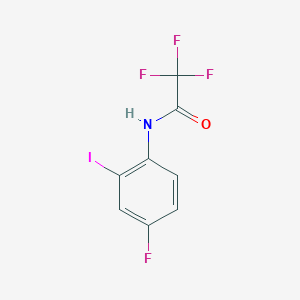


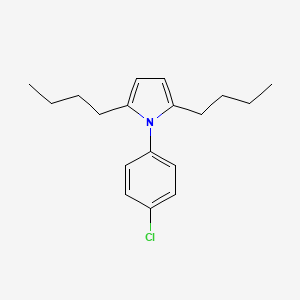
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
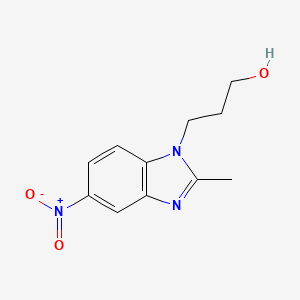
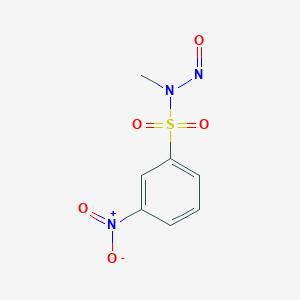
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
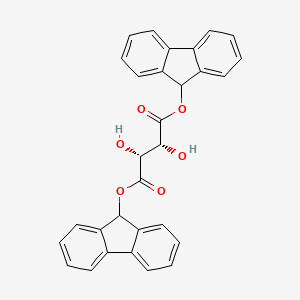
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
